Potent and Selective MCHR1 Antagonism with 3-Aminomethylquinoline
In a systematic SAR study of MCHR1 antagonists, the 3-(aminomethyl)quinoline scaffold demonstrated uniquely high binding affinity (IC50 = 0.54 nM) and functional antagonism (IC50 = 2.8 nM), while other regioisomeric aminomethylquinolines were inactive. The study explicitly compared 3-(aminomethyl)quinolines against alternative bicyclic cores including dihydronaphthalene (IC50 = 1.9 nM for MCHR1 but poor selectivity with 5-HT2c IC50 = 0.53 nM) and other quinoline substitution patterns, concluding that only the 3-aminomethyl substitution on quinoline achieved both high potency and >1800-fold selectivity over the 5-HT2c receptor [1]. The 2-(aminomethyl)quinolin-3-amine scaffold represents a closely related analogue that retains the critical 3-position amine while relocating the aminomethyl to the adjacent C2 position, potentially offering a distinct vector for further derivatization.
| Evidence Dimension | MCHR1 binding affinity and functional antagonism |
|---|---|
| Target Compound Data | Class: 3-(aminomethyl)quinoline derivative (Compound 5v): Binding IC50 = 0.54 nM; Functional IC50 = 2.8 nM |
| Comparator Or Baseline | Dihydronaphthalene core (Compound 1): Binding IC50 = 1.9 nM; 5-HT2c IC50 = 0.53 nM (poor selectivity). Alternative quinoline regioisomers: inactive |
| Quantified Difference | 3-(aminomethyl)quinoline achieved ~3.5-fold higher MCHR1 binding affinity and >1800-fold improved selectivity over 5-HT2c compared to the dihydronaphthalene lead |
| Conditions | Radioligand binding assay (human MCHR1) and functional antagonism measured via Ca2+ mobilization in CHO cells expressing human MCHR1 |
Why This Matters
This demonstrates that the exact positioning of the aminomethyl group on the quinoline core is non-negotiable for high-affinity MCHR1 engagement; procurement of 2-(aminomethyl)quinolin-3-amine enables exploration of this privileged substitution pattern for MCHR1 or related GPCR targets.
- [1] Journal of Medicinal Chemistry 2012, 55(5), 2351-2366; Melanin-Concentrating Hormone Receptor 1 Antagonists. Synthesis and Structure−Activity Relationships of Novel 3-(Aminomethyl)quinolines. DOI: 10.1021/jm201596c View Source
